molecular formula C8H6N2O2 B042131 Methyl 2-cyanoisonicotinate CAS No. 94413-64-6

Methyl 2-cyanoisonicotinate

Cat. No.: B042131
CAS No.: 94413-64-6
M. Wt: 162.15 g/mol
InChI Key: ORVHMLCJEKDDAX-UHFFFAOYSA-N
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Preparation Methods

Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid . The general procedure involves mixing salicylic acid with acetic anhydride and a few drops of the acid catalyst, then heating the mixture to promote the reaction. The product, acetylsalicylic acid, is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of aspirin follows a similar process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The crude product is often purified using techniques such as vacuum filtration and recrystallization .

Chemical Reactions Analysis

Aspirin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Aspirin’s unique mechanism of action and its long history of use make it a valuable compound in both medicine and scientific research.

Properties

IUPAC Name

methyl 2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVHMLCJEKDDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478210
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94413-64-6
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-cyanopyridine-4-carboxylate
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Synthesis routes and methods I

Procedure details

Trimethylsilyl cyanide (3.8 g, 0.0386 mol) and dimethylcarbamyl chloride (5.0 g, 0.0483 mol) were added to a solution of methylisonicotinate N-oxide (5.0 g, 0.0322 mol) in dry CH2Cl2 (50 mL) at room temperature. The reaction mixture was stirred at room temperature for 12 h and then quenched with 10% K2CO3 solution. The organic product was extracted with CH2Cl2 and the organic layer was washed with H2O and brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica 230-400 mesh, eluent 1-2% MeOH in CH2Cl2) to afford methyl 2-cyanoisonicotinate (1.75 g, yield 33%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.97-8.95 (d, J=5.0 Hz, 1H), 8.41 (m, 1H), 8.15-8.13 (dd, J=4.8 Hz, 1.6 Hz, 1H), 3.92 (s, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl isonicotinate N-oxide (20.0 g, 0.26 mol) in 200 mL of methylene chloride was added trimethylsilyl cyanide (16.1 g, 0.32 mol), followed by a solution of dimethylcarbamyl chloride (17.82 g, 0.32 mol) in 50 mL of methylene chloride at room temperature. The reaction mixture was stirred overnight (about eighteen hours) and then treated with 500 mL of 10% potassium carbonate solution. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated to 15.2 g of crude product as a brown solid, which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?

A1: this compound serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].

Q2: What are the advantages of using this compound in this particular synthesis route?

A2: The use of this compound, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].

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